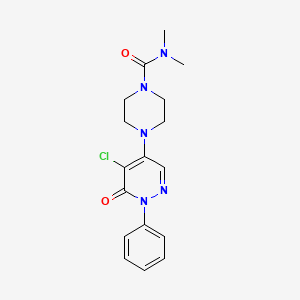![molecular formula C16H18N4O B7546542 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide is a chemical compound that has shown promising results in scientific research applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide is not fully understood. However, it is believed to act by inhibiting specific enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. This compound has also been found to increase the expression of specific genes involved in cell cycle regulation and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide in lab experiments include its ability to inhibit cancer cell growth and reduce inflammation. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide. These include studying its efficacy in combination with other anticancer drugs, investigating its potential as a therapeutic agent for other diseases, such as autoimmune disorders, and improving its solubility in water to enhance its bioavailability.
In conclusion, 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide is a promising chemical compound that has shown potential in scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide is synthesized using a specific method that involves the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid and N-methyl-3-(2-nitrophenyl)propanamide in the presence of a coupling agent. The resulting compound is then reduced using a reducing agent to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide has shown promising results in scientific research applications. It has been studied for its anticancer properties and has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and melanoma. This compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-10-12(8-9-15(21)17-3)11(2)20-16(18-10)13-6-4-5-7-14(13)19-20/h4-7H,8-9H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLRKQYFMOYXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B7546461.png)
![[1-(1,5-Dimethylpyrazole-4-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7546463.png)
![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7546469.png)

![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)

![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)

![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)